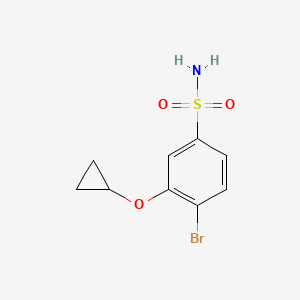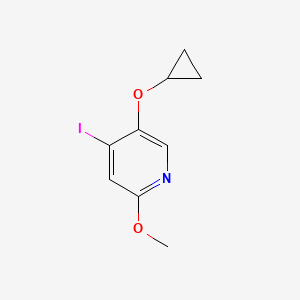
3-Cyclopropoxy-5-isopropoxy-2-isopropylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-5-isopropoxy-2-isopropylpyridine is a chemical compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol . This compound is characterized by its unique structure, which includes a pyridine ring substituted with cyclopropoxy, isopropoxy, and isopropyl groups. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 3-Cyclopropoxy-5-isopropoxy-2-isopropylpyridine involves several steps, typically starting with the preparation of the pyridine ring followed by the introduction of the cyclopropoxy, isopropoxy, and isopropyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclopropanation: Introduction of the cyclopropoxy group through cyclopropanation reactions.
Etherification: Formation of the isopropoxy group via etherification reactions.
Alkylation: Introduction of the isopropyl group through alkylation reactions.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
3-Cyclopropoxy-5-isopropoxy-2-isopropylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one of the substituent groups is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Cyclopropoxy-5-isopropoxy-2-isopropylpyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-isopropoxy-2-isopropylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-Cyclopropoxy-5-isopropoxy-2-isopropylpyridine can be compared with other similar compounds, such as:
3-Cyclopropoxy-5-methoxy-2-isopropylpyridine: Similar structure but with a methoxy group instead of an isopropoxy group.
3-Cyclopropoxy-5-ethoxy-2-isopropylpyridine: Similar structure but with an ethoxy group instead of an isopropoxy group.
3-Cyclopropoxy-5-isopropoxy-2-methylpyridine: Similar structure but with a methyl group instead of an isopropyl group.
These comparisons highlight the uniqueness of this compound in terms of its specific substituent groups and their effects on its chemical properties and applications .
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-propan-2-yl-5-propan-2-yloxypyridine |
InChI |
InChI=1S/C14H21NO2/c1-9(2)14-13(17-11-5-6-11)7-12(8-15-14)16-10(3)4/h7-11H,5-6H2,1-4H3 |
InChI Key |
OVUGHPCUBQBCDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=N1)OC(C)C)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















